
Resorcinol acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Resorcinol acetone is a compound formed by the reaction between resorcinol and acetone. Resorcinol, also known as 1,3-dihydroxybenzene, is a dihydroxy derivative of benzene. It is widely used in the production of various chemicals and materials due to its reactive hydroxyl groups. Acetone, a simple ketone, is commonly used as a solvent and in chemical synthesis. The condensate formed from these two compounds has significant applications in various fields, including polymer chemistry and material science .
準備方法
The synthesis of resorcinol, acetone condensate typically involves the acid-catalyzed polymerization of resorcinol with acetone. One common method uses trifluoroacetic acid as a catalyst. The reaction proceeds via simultaneous addition-condensation and cyclization of resorcinol with acetone. The reaction conditions include maintaining a low temperature (around 0°C) during the addition of the catalyst to the resorcinol and acetone mixture .
In industrial production, resorcinol is often synthesized from benzene through a series of steps, including dialkylation with propylene, oxidation, and Hock rearrangement, which produces acetone and resorcinol as by-products .
化学反応の分析
Resorcinol acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in resorcinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring in resorcinol allows for electrophilic substitution reactions, such as halogenation and nitration.
Condensation: The compound can undergo further condensation reactions with aldehydes and ketones to form complex polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro compounds. The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .
科学的研究の応用
作用機序
The mechanism of action of resorcinol, acetone condensate involves the formation of reactive intermediates, such as quinonemethides, during its chemical reactions. These intermediates can undergo further reactions, such as Michael addition, to form complex polymeric structures. The molecular targets and pathways involved in these reactions include the aromatic ring and hydroxyl groups of resorcinol, which participate in various electrophilic and nucleophilic reactions .
類似化合物との比較
Resorcinol acetone can be compared with other similar compounds, such as:
Phenol-formaldehyde condensate: This compound is widely used in the production of phenolic resins and has similar applications in adhesives and coatings.
Resorcinol-formaldehyde condensate: This compound is used in the production of resorcinol-formaldehyde-latex adhesives and has applications in rubber compounding and wood composites.
Phloroglucinol: This compound is a trihydroxybenzene derivative and is used in the synthesis of pharmaceuticals and as a reagent in chemical analysis.
The uniqueness of resorcinol, acetone condensate lies in its ability to form complex polymeric structures with various applications in material science and industry .
特性
CAS番号 |
63451-37-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
benzene-1,3-diol;propan-2-one |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3 |
InChIキー |
CUSQEGUGRNCRHL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C.C1=CC(=CC(=C1)O)O |
関連するCAS |
63451-37-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trans-4-[(5-Bromopyridin-2-yl)amino]cyclohexanecarboxylic acid](/img/structure/B8515771.png)
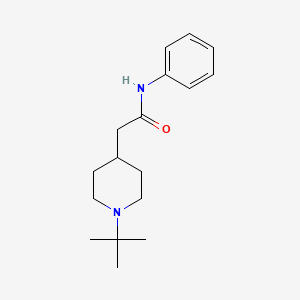
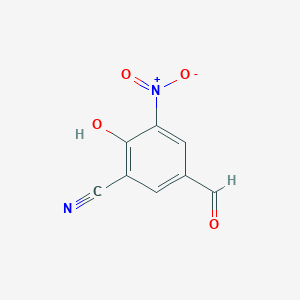

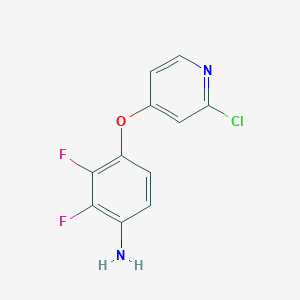
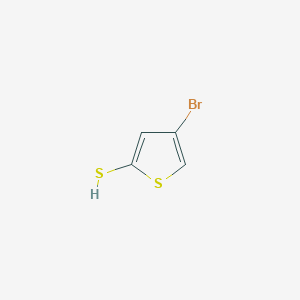
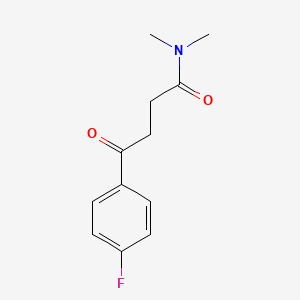

![Ethyl[3-(2-aminoethyl)phenyl]acetate](/img/structure/B8515848.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(4-methylphenyl)-](/img/structure/B8515853.png)
![3-(3-Pyridinyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8515861.png)

![ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate](/img/structure/B8515877.png)

